Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate

Lipophilicity Drug-likeness Chromatographic retention

Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate (CAS 77278-44-5, MFCD14635734) is a bifunctional piperazine building block bearing an N-Boc protecting group and a 4-hydroxybenzyl substituent. With a molecular formula of C₁₆H₂₄N₂O₃, a molecular weight of 292.37 g·mol⁻¹, a calculated LogP of 2.32, and a topological polar surface area (tPSA) of 53.01 Ų , this compound occupies a defined physicochemical space that distinguishes it from closely related N-Boc-piperazine analogs.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
CAS No. 77278-44-5
Cat. No. B3154182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate
CAS77278-44-5
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)O
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)12-13-4-6-14(19)7-5-13/h4-7,19H,8-12H2,1-3H3
InChIKeyMHCKQOSVLILWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(4-Hydroxybenzyl)piperazine-1-carboxylate (CAS 77278-44-5): Physicochemical and Synthetic Baseline for Procurement Decisions


Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate (CAS 77278-44-5, MFCD14635734) is a bifunctional piperazine building block bearing an N-Boc protecting group and a 4-hydroxybenzyl substituent. With a molecular formula of C₁₆H₂₄N₂O₃, a molecular weight of 292.37 g·mol⁻¹, a calculated LogP of 2.32, and a topological polar surface area (tPSA) of 53.01 Ų , this compound occupies a defined physicochemical space that distinguishes it from closely related N-Boc-piperazine analogs. It is primarily employed as a synthetic intermediate in medicinal chemistry programs, where the phenolic –OH group serves as a derivatizable handle for etherification, esterification, or carbamate formation, and the Boc group provides orthogonal amine protection. The compound is typically supplied as a yellow-to-brown solid with a recommended storage condition of 2–8°C .

Why Tert-Butyl 4-(4-Hydroxybenzyl)piperazine-1-carboxylate Cannot Be Freely Swapped with In-Class Analogs


N-Boc-piperazine building blocks may appear interchangeable at first glance, but substitution at the benzyl position profoundly alters hydrogen-bonding capacity, lipophilicity, and downstream synthetic reactivity. The presence, position, and electronic character of the aryl substituent modulate both the compound's physicochemical profile and its compatibility with subsequent synthetic steps. For example, the phenolic –OH group of the target compound contributes one hydrogen-bond donor (HBD) and raises the tPSA relative to the unsubstituted benzyl analog, directly affecting solubility, permeability, and chromatographic behavior. These differences mean that a decision to substitute tert-butyl 4-benzylpiperazine-1-carboxylate (CAS 57260-70-5) or the 3-hydroxy regioisomer (CAS 500013-36-5) for the 4-hydroxy derivative is not risk-free; such a swap will alter reaction kinetics in O-functionalization steps, change the lipophilic character of downstream intermediates, and potentially compromise biological activity in target-focused screening cascades. The quantitative evidence below makes these differentiation dimensions explicit [1].

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Hydroxybenzyl)piperazine-1-carboxylate vs. Closest Analogs


LogP Reduction Relative to the Unsubstituted Benzyl Analog Governs Polarity-Dependent Properties

The target compound exhibits a calculated LogP of 2.32, which is 0.30 log units lower than that of tert-butyl 4-benzylpiperazine-1-carboxylate (LogP 2.62) . This quantifiable reduction in lipophilicity, driven by the para-hydroxyl substituent, translates to altered retention in reversed-phase chromatography and modified predicted membrane permeability.

Lipophilicity Drug-likeness Chromatographic retention

Elevated Polar Surface Area Provides Superior Hydrogen-Bonding Capacity vs. Benzyl Analog

The topological polar surface area (tPSA) of the target compound is 53.01 Ų, compared with 32.78 Ų for the unsubstituted benzyl analog . This 20.23 Ų increase reflects the contribution of the phenolic oxygen atom as an additional hydrogen-bond acceptor and the hydroxyl proton as a hydrogen-bond donor (HBD count: 1 for target vs. 0 for benzyl analog).

Polar surface area Hydrogen bonding Permeability prediction

Regioisomeric Differentiation: 4-Hydroxy vs. 3-Hydroxy Substitution Controls Synthetic Vector Geometry

The target compound (4-hydroxy regioisomer, CAS 77278-44-5) and its 3-hydroxy counterpart (CAS 500013-36-5) share identical molecular formula (C₁₆H₂₄N₂O₃) and molecular weight (292.37), yet differ in the position of the hydroxyl group on the phenyl ring . The para-substitution of the target compound places the hydroxyl group linearly opposite the methylene-piperazine attachment point, whereas the meta-substitution of the 3-hydroxy isomer introduces an angular geometry. This regioisomeric difference alters the vector of hydrogen-bond donation and the trajectory of any further O-derivatization by approximately 60° in three-dimensional space.

Regioisomer Substitution pattern Molecular geometry

Synthetic Utility Differentiation: Phenolic –OH Enables O-Functionalization Routes Inaccessible to Deoxy Analogs

The presence of the phenolic hydroxyl group in the target compound permits a distinct set of synthetic transformations—including Williamson etherification, Mitsunobu reaction, esterification, and carbamate formation—that are chemically impossible for the deoxy benzyl analog (CAS 57260-70-5) or the 4-chloro analog (CAS 77290-30-3) without additional functional-group interconversion steps [1]. This single functional-group difference can eliminate 2–3 synthetic steps in a multi-step sequence when an oxygen-linked extension is required at the benzyl position.

Synthetic handle O-alkylation Building block versatility

Orthogonal Protecting-Group Strategy: Boc Stability Defines Downstream Synthetic Compatibility

The tert-butyloxycarbonyl (Boc) group on the piperazine N-1 position provides acid-labile protection that is orthogonal to the phenolic –OH functionality. The Boc group withstands a broad range of basic, nucleophilic, and reductive conditions but is cleanly removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), typically at room temperature within 30–60 minutes [1]. By contrast, acid-labile alternatives such as the trityl group can undergo premature cleavage during chromatography, while base-labile groups (Fmoc, Cbz) are incompatible with O-acylation chemistry on the phenolic position. The Boc group therefore uniquely enables a 'protect–functionalize–deprotect' sequence in which the phenolic handle is derivatized first, followed by quantitative Boc removal to liberate the free piperazine for final-stage diversification.

Protecting group Orthogonal deprotection Reaction compatibility

Class-Level Pharmacological Precedent: Piperazinebenzylalcohols Deliver Sub-10 nM MC4R Binding Affinity

While the target compound itself is a protected building block (its free-piperazine deprotected form would be required for pharmacological evaluation), the piperazinebenzylalcohol chemotype to which it belongs has been validated in a direct comparative SAR study against ketone and amine analogs as melanocortin-4 receptor (MC4R) ligands [1]. In that study, several benzylalcohol derivatives (e.g., compounds 14a and 14g) displayed binding affinities with Ki < 10 nM and demonstrated high selectivity over other melanocortin receptor subtypes (MC1R, MC3R, MC5R). The benzylalcohol series as a whole exhibited significantly greater binding affinity than the corresponding ketone and amine analogs, establishing the 4-hydroxybenzyl moiety as a privileged pharmacophoric element. This provides class-level confidence that derivatives constructed from the target building block are likely to retain favorable MC4R engagement.

MC4R antagonist Binding affinity Benzylalcohol pharmacophore

Procurement-Guiding Application Scenarios for Tert-Butyl 4-(4-Hydroxybenzyl)piperazine-1-carboxylate


MC4R Antagonist Lead Optimization Requiring a Boc-Protected Benzylalcohol Building Block

Based on the class-level evidence that piperazinebenzylalcohols deliver sub-10 nM binding affinity at MC4R , this compound is the preferred starting material for synthesizing focused libraries of MC4R antagonists. The Boc group enables straightforward parallel synthesis: O-alkylate or O-acylate the phenolic –OH with diverse R-groups while the piperazine amine remains protected, then perform global Boc deprotection to release the library for biological screening. Using the deoxy benzyl analog (CAS 57260-70-5) would forfeit the opportunity to introduce oxygen-linked diversity elements that are critical for MC4R selectivity, as established by Marinkovic et al. (2008).

Synthesis of Asymmetric Bifunctional Linkers for PROTAC Degrader Conjugates

The orthogonal functional groups of the target compound—a Boc-protected secondary amine and a free phenolic hydroxyl—make it an ideal precursor for heterobifunctional PROTAC linkers . The phenolic –OH can be coupled to one ligand (e.g., an E3 ligase binder) via ether or ester linkage, while Boc deprotection liberates the piperazine nitrogen for attachment to the target-protein ligand. The 4-hydroxy substitution provides a rigid, linear linker geometry (para-substitution) that the 3-hydroxy regioisomer cannot replicate, an important consideration when linker conformation affects ternary complex formation and degradation efficiency in PROTAC design .

Parallel Synthesis of O-Functionalized Piperazine Libraries via Williamson Etherification

For high-throughput medicinal chemistry workflows, the target compound enables direct O-alkylation under mild conditions (K₂CO₃, DMF or acetone, 50–80°C) using diverse alkyl halides . This single-step diversification at the phenolic position generates structurally varied analogs without disturbing the Boc-protected piperazine. The 2–3 synthetic steps saved relative to starting from the deoxy benzyl analog translate directly to reduced FTE costs and faster hit-to-lead timelines in industrial drug-discovery settings.

CNS Drug Discovery Where Moderate Lipophilicity and Polarity Are Required

With a LogP of 2.32 and a tPSA of 53.01 Ų, the target compound falls within the favorable range for CNS drug candidates (typically LogP 2–5 and tPSA < 60–70 Ų) . In contrast, the more lipophilic benzyl analog (LogP 2.62, tPSA 32.78 Ų) may exhibit reduced aqueous solubility and altered brain penetration . Researchers designing CNS-penetrant piperazine-based agents should therefore procure the 4-hydroxybenzyl derivative to maintain physicochemical properties consistent with blood–brain barrier penetration while retaining a synthetic handle for further optimization.

Quote Request

Request a Quote for Tert-butyl 4-(4-hydroxybenzyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.